2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl)sebacate involves the reaction of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidinol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a stabilizer in polymer chemistry to enhance the durability and longevity of polymers exposed to light and heat .
Medicine: The compound’s stabilizing properties are explored for use in medical polymers and devices that require long-term stability under various environmental conditions .
Industry: It is widely used in the plastics industry to improve the weatherability of products such as polyurethanes, sealants, adhesives, elastomers, and vinyl polymers .
Mechanism of Action
The compound exerts its effects by absorbing ultraviolet light and dissipating the energy as heat, thereby preventing the degradation of polymers. It interacts with the polymer matrix at a molecular level, forming a protective barrier that enhances the material’s resistance to light-induced damage .
Comparison with Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate
- Methyl 2,2,6,6-tetramethyl-4-piperidyl sebacate
Comparison: While similar compounds also function as light stabilizers, Bis(1,2,2,6,6-pentamethyl-4-piperidyl)sebacate is unique due to its higher efficiency in stabilizing a broader range of polymers. Its molecular structure allows for better integration into the polymer matrix, providing enhanced protection against light-induced degradation .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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